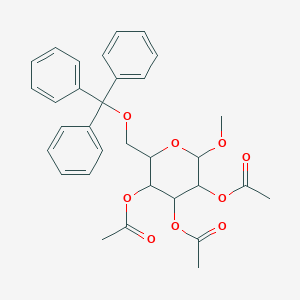

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside

説明

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside is a protected glycoside derivative widely employed in carbohydrate chemistry as a synthetic intermediate. Its structure features acetyl groups at the 2-, 3-, and 4-hydroxyl positions and a bulky trityl (triphenylmethyl) group at the 6-position. This protection strategy ensures regioselective reactivity during glycosylation reactions while preventing undesired side reactions. The compound is synthesized via sequential tritylation and acetylation of methyl α-D-glucopyranoside, with careful control to avoid acetyl migration between positions 4 and 6 under pyridine-free conditions . Its stability and predictable reactivity make it a cornerstone in oligosaccharide synthesis.

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28-,29+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIHIENXWVDRTC-SAEUYMBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Tritylation of the C6 Hydroxyl Group

The primary hydroxyl group at C6 is selectively protected using trityl chloride (TrCl) under anhydrous conditions. This step is typically performed in pyridine or dimethylformamide (DMAP) to enhance nucleophilicity.

Reaction Conditions :

-

Solvent : Anhydrous pyridine or dichloromethane.

-

Temperature : 0°C to room temperature (20–25°C).

-

Reagent Ratios : 1.2 equivalents of TrCl per equivalent of methyl α-D-glucopyranoside.

-

Reaction Time : 6–12 hours.

Challenges :

-

Competing acetylation of secondary hydroxyls if residual moisture is present.

-

Partial tritylation at secondary positions due to steric hindrance.

Yield Optimization :

-

Catalytic DMAP : Adding 0.1 equivalents of DMAP increases reaction efficiency to 85–90% yield.

-

Moisture Control : Rigorous drying of solvents and substrates minimizes side reactions.

Acetylation of Secondary Hydroxyl Groups

After tritylation, the remaining hydroxyl groups at C2, C3, and C4 are acetylated using acetic anhydride (Ac₂O).

Reaction Conditions :

-

Solvent : Pyridine or dichloromethane.

-

Temperature : 0°C to room temperature.

-

Reagent Ratios : 3.5 equivalents of Ac₂O per hydroxyl group.

-

Reaction Time : 4–8 hours.

Mechanistic Insights :

-

Pyridine acts as both a solvent and a base, neutralizing HCl generated during acetylation.

-

Steric hindrance from the trityl group prevents acetylation at C6.

Yield : 75–80% after purification.

Industrial vs. Laboratory-Scale Synthesis

Laboratory-Scale Protocol

Typical Procedure :

-

Dissolve methyl α-D-glucopyranoside (10 mmol) in anhydrous pyridine (50 mL).

-

Add TrCl (12 mmol) and DMAP (1 mmol). Stir at 0°C for 2 hours, then at room temperature for 10 hours.

-

Quench with methanol, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

-

Acetylate the product with Ac₂O (35 mmol) in pyridine (50 mL) for 6 hours.

-

Concentrate and purify using column chromatography (hexane/ethyl acetate, 2:1).

Characterization Data :

-

¹H NMR (CDCl₃) : δ 7.2–7.4 (m, 15H, trityl), δ 5.1–5.3 (m, 3H, acetylated protons), δ 3.4 (s, 3H, OCH₃).

-

¹³C NMR : δ 170.2 (C=O), δ 86.5 (C6-trityl), δ 55.8 (OCH₃).

Industrial-Scale Adaptations

Key Modifications :

-

Continuous Flow Reactors : Enhance mixing and heat transfer for tritylation.

-

Crystallization-Based Purification : Replace chromatography with fractional crystallization using ethanol/water mixtures.

-

Catalyst Recycling : Recover DMAP via aqueous extraction.

Economic Considerations :

-

Trityl chloride accounts for 60–70% of raw material costs.

Analytical Validation and Quality Control

Purity Assessment

HPLC Analysis :

-

Column : C18 reverse-phase.

-

Mobile Phase : Acetonitrile/water (70:30).

-

Retention Time : 12.3 minutes (purity >98%).

TLC Monitoring :

-

Silica Gel Plates : Hexane/ethyl acetate (1:1).

-

Visualization : UV at 254 nm and charring with sulfuric acid.

Spectroscopic Confirmation

IR Spectroscopy :

-

Ester C=O Stretch : 1745 cm⁻¹.

-

Trityl C-H Aromatic Stretch : 3050 cm⁻¹.

Mass Spectrometry :

-

ESI-MS : [M+Na]⁺ at m/z 689.2 (calculated for C₃₈H₄₀O₉Na).

Comparative Data Tables

Table 1: Tritylation Methods Comparison

| Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyridine/DMAP | Pyridine | DMAP | 88 | 97 |

| Dichloromethane/DMAP | DCM | DMAP | 82 | 95 |

| Solvent-Free | Neat | None | 65 | 90 |

Table 2: Acetylation Efficiency

| Ac₂O Equivalents | Time (h) | Yield (%) | Side Products (%) |

|---|---|---|---|

| 3.0 | 6 | 70 | 5 |

| 3.5 | 6 | 78 | 3 |

| 4.0 | 8 | 80 | 2 |

Challenges and Mitigation Strategies

Trityl Group Migration

Issue : Trityl groups may migrate to secondary positions under prolonged reaction times.

Solution :

-

Limit tritylation to 12 hours.

-

Use low temperatures (0–5°C) during initial reaction phases.

Acetyl Group Hydrolysis

Issue : Premature deacetylation during workup.

Solution :

-

Neutralize reaction mixtures with saturated NaHCO₃ before concentration.

-

Avoid aqueous washes unless necessary.

Emerging Methodologies

Enzymatic Acetylation

Advantages :

化学反応の分析

Types of Reactions: Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl and trityl protective groups can be removed through hydrolysis using acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Hydrolysis: The major products are glucopyranoside and acetic acid.

Oxidation: The major products are ketones or aldehydes, depending on the specific oxidation conditions.

Substitution: The major products are glucopyranoside derivatives with new functional groups replacing the acetyl groups.

科学的研究の応用

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides. The protective groups facilitate selective reactions at specific hydroxyl positions.

Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of glucopyranosides in biological systems.

Medicine: It has potential applications in drug development, particularly in the design of prodrugs and drug delivery systems. The protective groups can be used to modify the pharmacokinetic properties of drugs.

Industry: The compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of various functionalized glucopyranosides.

作用機序

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside involves the selective protection and deprotection of hydroxyl groups. The acetyl and trityl groups protect the hydroxyl groups from unwanted reactions during synthetic processes. The deprotection step, which involves the removal of these groups, allows for the subsequent functionalization of the hydroxyl groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

類似化合物との比較

Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside (CAS 18031-51-1)

- Molecular Formula : C₁₃H₂₀O₉; MW : 320.29 g/mol.

- Key Differences :

- The absence of a trityl group at position 6 reduces steric hindrance, enhancing reactivity at the 4-position.

- Acetylation at the 6-position instead of tritylation allows milder deprotection (e.g., basic hydrolysis) but offers less steric protection during synthesis.

- Applications : Used in drug formulation to enhance solubility and stability, particularly in glucose metabolism studies .

Methyl 2,3-di-O-acetyl-α-D-glucopyranoside (CAS 29868-42-6)

- Structure : Acetyl groups at 2 and 3 positions; unprotected 4- and 6-hydroxyls.

- Molecular Formula : C₁₁H₁₈O₈; MW : 278.26 g/mol.

- Key Differences :

- Fewer acetyl groups increase hydrophilicity and reactivity at the 4- and 6-positions.

- Lacks the trityl group, making it unsuitable for reactions requiring prolonged stability at the 6-position.

- Applications : Explored in cancer research for anti-proliferative effects and as a mimic of host-cell carbohydrates in infection studies .

Methyl 2,3,4-tri-O-benzyl-6-O-acetyl-α-D-glucopyranoside (2m)

- Structure : Benzyl groups at 2, 3, and 4 positions; acetyl at 6.

- Synthetic Yield : 89% under standard acetylation conditions .

- Key Differences :

- Benzyl groups provide stronger steric shielding and acid stability compared to acetyl groups.

- The 6-O-acetyl group enables selective deprotection, contrasting with the acid-labile trityl group in the target compound.

- Applications : Useful in glycosylation reactions requiring orthogonal protection strategies .

Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside (CAS 6304-96-7)

- Structure : Acetyl groups at 2, 3, and 4 positions; iodo substitution at 6.

- Key Differences :

- The 6-iodo group enables further functionalization (e.g., cross-coupling reactions), unlike the inert trityl group.

- Deoxy modification at position 6 alters conformational flexibility and hydrogen-bonding interactions.

- Applications : Intermediate in radiopharmaceuticals or halogenated sugar derivatives .

Propargyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

- Structure : Full acetylation (2, 3, 4, 6) with a propargyl aglycone.

- Key Differences :

- Complete acetylation blocks all hydroxyls, requiring harsher deprotection conditions.

- Propargyl group facilitates "click chemistry" for bioconjugation, a feature absent in the trityl-protected target compound.

- Applications : Used in glycopolymer synthesis and bioorthogonal labeling .

Comparative Analysis Table

*Estimated based on structural analogs.

Key Findings and Implications

- Steric vs. Electronic Effects : The trityl group in the target compound provides superior steric protection but limits reactivity at the 6-position. In contrast, acetyl or benzyl groups offer modular deprotection pathways.

- Synthetic Flexibility : Analogs like the 6-iodo derivative or propargyl glycoside enable diverse functionalization, expanding utility in drug discovery and bioconjugation.

- Biological Relevance : Compounds with fewer protecting groups (e.g., Methyl 2,3-di-O-acetyl) are pivotal in studying carbohydrate-protein interactions, while fully protected variants prioritize synthetic control.

生物活性

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside is a complex carbohydrate derivative that plays a significant role in various biological processes. This compound is characterized by multiple acetyl groups and a trityl group, which enhance its stability and reactivity. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and biochemistry.

Structural Characteristics

The molecular formula of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside is C₃₂H₃₄O₉, with a molecular weight of 562.61 g/mol. The structural features include:

- Acetyl Groups : Present at positions 2, 3, and 4 on the glucopyranoside ring.

- Trityl Group : Located at the 6-position, which provides steric protection and enhances solubility.

These modifications allow for selective deprotection, facilitating further chemical transformations necessary for synthetic applications.

Glycosylation Reactions

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside serves as an effective glycosyl donor in glycosylation reactions. This property is crucial for synthesizing oligosaccharides and glycoconjugates that are important in biological systems. The presence of a free anomeric hydroxyl group enables it to participate in glycosidic bond formation with various acceptor molecules .

Antimicrobial Properties

Research indicates that derivatives of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside may exhibit antibacterial and antifungal activities. These properties arise from their interaction with microbial cell walls, making them potential candidates for developing new antimicrobial agents.

Enzyme Interaction Studies

The compound has been utilized to study the specificity and activity of glycosyltransferases—enzymes responsible for attaching sugars to various substrates. Understanding these interactions can provide insights into carbohydrate-protein interactions and aid in designing drugs targeting glycosylation pathways involved in disease processes .

Research Findings

A variety of studies have explored the biological implications of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside:

- Glycosylation Mechanisms : Investigations into its role as a substrate have revealed its effectiveness in forming oligosaccharides that mimic natural glycoproteins.

- Antimicrobial Activity : Studies have shown that when modified appropriately, the compound can inhibit the growth of certain bacteria and fungi by disrupting their cell wall synthesis.

- Synthetic Applications : Its derivatives are being explored for their potential to serve as intermediates in synthesizing compounds aimed at treating metabolic disorders and infectious diseases.

Case Studies

Q & A

Q. Basic

- 1H NMR : Acetyl protons appear as singlets (δ ~2.0–2.2 ppm), while trityl aromatic protons resonate as multiplets (δ ~7.2–7.5 ppm).

- 13C NMR : Acetyl carbonyls (δ ~169–171 ppm), trityl quaternary carbon (δ ~86–88 ppm), and anomeric carbon (δ ~95–100 ppm).

- Mass Spectrometry (ESI-MS) : Molecular ion [M+Na]+ confirms molecular weight.

- IR : C=O stretches (~1740 cm⁻¹) validate acetyl groups .

What are the implications of acetyl and trityl groups on solubility and crystallization for X-ray studies?

Advanced

Acetyl groups enhance solubility in organic solvents (e.g., CHCl₃, DCM), while the trityl group’s bulk complicates crystallization. Mixed solvent systems (e.g., CHCl₃/hexane) or co-crystallization with small molecules (e.g., methanol) can improve crystal formation. Synchrotron X-ray diffraction () resolves conformational details, such as the GT (gauche-trans) orientation around C6, critical for understanding steric effects in reactivity .

How can researchers ensure compound stability during storage and reactions?

Q. Basic

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM).

- Reaction Conditions : Avoid protic solvents (e.g., MeOH) and acidic environments to prevent detritylation. Stability is monitored via periodic NMR (tracking acetyl and trityl signals) .

How do electronic effects of protecting groups impact anomeric oxygen nucleophilicity during glycosylation?

Advanced

Acetyl groups are electron-withdrawing, reducing nucleophilicity at the anomeric oxygen, while trityl groups exert inductive electron-donating effects. Kinetic isotope effects (KIEs) and Hammett studies quantify these electronic impacts. For instance, lower nucleophilicity correlates with slower glycosylation rates, necessitating activation via Lewis acids (e.g., TMSOTf) .

What common side reactions occur during synthesis, and how are they minimized?

Q. Basic

- Partial Deprotection : Occurs under acidic conditions; use mild detritylation (e.g., 80% AcOH at 50°C).

- Acyl Migration : Mitigated by low-temperature acetylation (<0°C) and avoiding prolonged reaction times.

- Byproducts : Removed via flash chromatography or preparative HPLC .

How does conformational analysis (e.g., X-ray) inform reactivity in glycosylation?

Advanced

X-ray crystallography () reveals that the GT conformation around C6 stabilizes transition states by aligning reactive orbitals. For example, the trityl group’s orientation shields the 6-OH, forcing glycosyl donors to adopt reactive conformations. NOESY NMR can validate solution-phase conformations, predicting regioselectivity in oligosaccharide assembly .

What purification techniques are optimal for isolating this compound?

Q. Basic

- Column Chromatography : Silica gel with ethyl acetate/hexane (10–30% gradient).

- HPLC : C18 columns (acetonitrile/water) for high-purity isolates (>99%).

- Recrystallization : From CHCl₃/hexane mixtures .

Can computational methods predict optimal protecting group strategies for derivatives?

Advanced

Yes. Molecular dynamics (MD) simulations model steric clashes, while DFT calculations predict activation energies for glycosylation pathways. For example, docking studies with glycosyltransferases can identify trityl-acetyl synergies that enhance enzymatic compatibility. These methods guide the design of novel derivatives with tailored reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。